molecular formula C8H13N5 B3117664 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine CAS No. 225504-33-6

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine

Cat. No.: B3117664
CAS No.: 225504-33-6
M. Wt: 179.22 g/mol
InChI Key: KAUXBDSAFRANGH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine (THQTA) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H13_{13}N5_5
  • CAS Number : 225504-33-6
  • Molecular Weight : 181.22 g/mol

The structure of THQTA contributes to its biological activity by facilitating interactions with various biomolecules.

THQTA exhibits biological activity primarily through its interaction with enzymes and receptors. Research indicates that it acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical in the folate synthesis pathway in various pathogens. This inhibition can lead to the disruption of nucleotide synthesis and ultimately affect cell proliferation.

Inhibition Studies

Recent studies have demonstrated that THQTA derivatives possess significant inhibitory effects against both Pneumocystis carinii and Toxoplasma gondii DHFR. For instance:

CompoundIC50_{50} (nM) against P. carinii DHFRIC50_{50} (nM) against T. gondii DHFR
THQTA9.93.7

These values indicate that THQTA is a potent inhibitor compared to other known antifolates .

Cellular Effects

THQTA has been shown to influence various cellular processes:

  • Cell Proliferation : Inhibition of DHFR leads to reduced proliferation rates in susceptible cell lines.
  • Apoptosis Induction : Studies suggest that THQTA may induce apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival.

Case Study 1: Antiparasitic Activity

In a controlled laboratory setting, THQTA was tested against Toxoplasma gondii. The study found that treatment with THQTA resulted in a significant reduction in parasitic load compared to untreated controls. The mechanism was attributed to the compound's ability to disrupt folate metabolism in the parasite.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer properties of THQTA derivatives on human cancer cell lines. Results indicated that specific modifications to the THQTA structure enhanced its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.

Structure-Activity Relationship (SAR)

Research into the SAR of THQTA has revealed that modifications at specific positions can significantly enhance its biological activity:

  • N9 Substitution : Variations at the N9 position have been shown to increase potency against DHFR enzymes, with ethyl substitutions yielding optimal results .

Toxicity Profile

While THQTA exhibits promising biological activity, its toxicity profile is essential for therapeutic applications. Preliminary studies suggest low toxicity in mammalian cells at effective doses, making it a candidate for further development.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUXBDSAFRANGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C(=NC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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